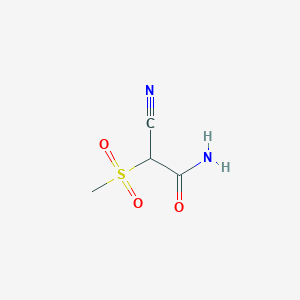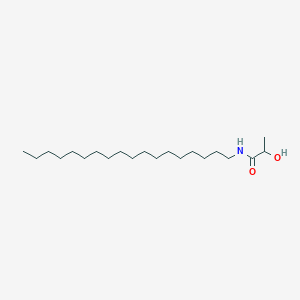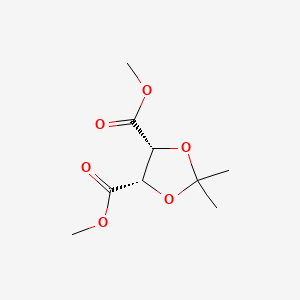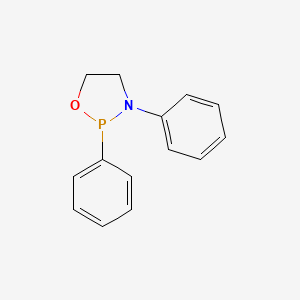
(2,3,5,6-Tetrachloro-4-nitrophenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-Tetrachloro-4-nitrophenyl) acetate is an organic compound characterized by the presence of four chlorine atoms and a nitro group attached to a phenyl ring, which is further esterified with an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetrachloro-4-nitrophenyl) acetate typically involves the esterification of (2,3,5,6-Tetrachloro-4-nitrophenol) with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing effects of the chlorine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2,3,5,6-Tetrachloro-4-nitrophenol) and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium hydroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: (2,3,5,6-Tetrachloro-4-aminophenyl) acetate.
Hydrolysis: (2,3,5,6-Tetrachloro-4-nitrophenol) and acetic acid.
Applications De Recherche Scientifique
(2,3,5,6-Tetrachloro-4-nitrophenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3,5,6-Tetrachloro-4-nitrophenyl) acetate involves its interaction with nucleophiles due to the electron-deficient nature of the phenyl ring. The nitro and chlorine groups enhance the compound’s reactivity, making it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparaison Avec Des Composés Similaires
(2,3,5,6-Tetrachloro-4-nitrophenol): Shares the same phenyl ring structure but lacks the acetate ester group.
(2,3,5,6-Tetrachloro-4-aminophenyl) acetate: A reduction product of (2,3,5,6-Tetrachloro-4-nitrophenyl) acetate.
Pentachloropyridine: Another chlorinated aromatic compound with similar reactivity.
Uniqueness: this compound is unique due to the combination of its nitro and acetate groups, which confer distinct chemical properties and reactivity patterns. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
6939-70-4 |
|---|---|
Formule moléculaire |
C8H3Cl4NO4 |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
(2,3,5,6-tetrachloro-4-nitrophenyl) acetate |
InChI |
InChI=1S/C8H3Cl4NO4/c1-2(14)17-8-5(11)3(9)7(13(15)16)4(10)6(8)12/h1H3 |
Clé InChI |
RIALXPIBDSOWAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)



![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)

![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)


![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
